molecular formula C14H17NO3 B2990996 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 866144-51-6

4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No.: B2990996
CAS No.: 866144-51-6
M. Wt: 247.294
InChI Key: YGLGUPAEFIXUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is a chemical compound with the molecular formula C14H17NO3 . It is a basic building block for the development of a protein degrader library .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.29 . Unfortunately, other specific properties such as density, boiling point, and melting point were not found in the sources I accessed.

Scientific Research Applications

Stereochemical Investigations

The nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates was investigated, leading to the formation of a series of isomers, including 4-oxo-3-methyl-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)-pentanoic acid esters. These reactions, catalyzed by morpholine and aluminum oxide, yield compounds that are structurally elucidated through chemical and spectroscopic properties, including X-ray analysis. This study contributes to our understanding of stereochemical reactions involving compounds structurally related to 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid, providing insights into the synthesis and characterization of complex organic compounds (El-Samahy, 2005).

Metabolic Engineering for Biofuel Production

Research on pentanol isomers, which are structurally similar to the subject compound, explores the potential of microbial strains engineered for biofuel production. Although not directly involving this compound, this work demonstrates the broader applicability of organic compounds with similar structures in developing renewable energy sources through metabolic engineering (Cann & Liao, 2009).

Antiviral Activity and Pharmacokinetics

A novel orally bioavailable inhibitor of human rhinovirus 3C protease, which shares a conceptual foundation with the study of complex organic compounds like this compound, showcases the therapeutic potential of such molecules. This compound demonstrates potent antiviral activity across various serotypes and clinical isolates, with a detailed pharmacokinetic profile in humans that supports its efficacy and safety. This research underscores the importance of chemical synthesis and characterization in the development of new antiviral agents (Patick et al., 2005).

Resonance-Assisted Hydrogen Bonds

The study of resonance-assisted hydrogen bonds between oxime and carboxyl groups in compounds like 4-methyl-2-oxopentanoic acid oxime and levulinic acid oxime provides insight into the structural and electronic interactions that define the behavior of similar organic compounds. By employing X-ray structural methods and theoretical calculations, researchers have elucidated the influence of electron charge distribution and π-electron resonance on molecular structures, offering valuable perspectives on the chemical properties and reactivity of compounds related to this compound (Maurin, Leś, & Winnicka-Maurin, 1995).

Properties

IUPAC Name

4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)12(7-13(16)17)15-8-10-5-3-4-6-11(10)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGUPAEFIXUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.